1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)- is a heterocyclic compound with the molecular formula and a molecular weight of approximately 157.17 g/mol. This compound is characterized by its unique diazepine structure, which features a seven-membered ring containing two nitrogen atoms. The compound is significant in various scientific fields due to its potential biological activities and applications in synthetic chemistry.
This compound is classified under the category of diazepines, which are known for their diverse chemical properties and biological activities. Diazepines are often explored for their roles in medicinal chemistry, particularly in the development of pharmaceuticals. The specific stereoisomer (+)-1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino- has been the subject of various studies due to its potential therapeutic effects and as a precursor in organic synthesis .
The synthesis of 1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)- typically involves cyclization reactions using appropriate precursors. One common method includes:
In industrial settings, these methods are scaled up using continuous flow reactors to optimize yield and efficiency .
The molecular structure of 1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)- can be represented as follows:
The compound's three-dimensional conformation can influence its reactivity and interactions with biological targets .
1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)- can participate in several chemical reactions:
These reactions are crucial for modifying the compound's structure for specific applications in medicinal chemistry and organic synthesis .
The mechanism of action for 1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)- involves its interaction with various molecular targets within biological systems. It may function as an enzyme inhibitor or receptor modulator, influencing biochemical pathways related to inflammation or microbial activity. The specifics of these interactions depend on the context of use and the biological system being studied .
These properties are essential for determining the compound's suitability for various applications in research and industry .
1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)- has several applications across different scientific fields:
Its versatility makes it a valuable compound for researchers aiming to explore new chemical entities and therapeutic agents .
The compound 1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)- (CAS No.: 28958-90-9) follows systematic IUPAC nomenclature rules that precisely define its core structure and substituents [2]. Key components include:
Alternative names include (7S)-2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid, emphasizing the S-configuration at C7 [2]. Canonical identifiers are consolidated in Table 1.
Structural Features:
Table 1: Nomenclature and Identifiers [1] [2] [5]
Identifier Type | Value |
---|---|
IUPAC Name | (7S)-2-Amino-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid |
CAS No. | 28958-90-9 |
PubChem CID | 206956 |
Molecular Formula | C₆H₁₁N₃O₂ |
SMILES | C1C[C@H](NC(=NC1)N)C(=O)O |
InChIKey | IKIABDZHSNNOSK-BYPYZUCNSA-N |
The (+)-enantiomer of this compound possesses an (S)-absolute configuration at C7, a critical determinant of its biological interactions [2]. Key stereochemical aspects include:
Table 2: Comparative Analysis of Enantiomers and Derivatives [2] [4]
Compound | Configuration | Molecular Weight (g/mol) | Key Features |
---|---|---|---|
1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+) | (7S) | 157.17 | Carboxylic acid; >95% purity |
Methyl ester derivative | Undisclosed (−) | 171.20 | Esterified carboxylate; HCl salt |
2-Imino-1,3-diazepane-4-carboxylic acid | N/A | 157.17 | Tautomeric form; >98% purity |
The 1,3-diazepine core serves as a privileged structure in drug discovery due to:
Table 3: Pharmacological Applications of Diazepine Analogues [3] [6]
Diazepine Derivative | Biological Activity | Mechanistic Insights |
---|---|---|
Pyrazolo[3,4-b][1,4]diazepines | Antimalarial (IC₅₀: 11.3 µg/mL) | Targets Plasmodium proteases |
Benzo-fused diazepines | Anxiolytic (e.g., Tofizopam) | GABAₐ receptor modulation |
Carboxylate-functionalized variants | Prodrug synthesis | Enhanced bioavailability via esterification |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9